molecular formula C10H6N8O B4768144 7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4768144
M. Wt: 254.21 g/mol
InChI Key: HFUPDNDIZVDYFO-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused polyheterocyclic systems featuring pyrido[3,4-e] fused with triazolo[1,5-a]pyrimidinone, substituted at position 7 with a 4H-1,2,4-triazol-4-yl group. The triazole moiety enhances hydrogen-bonding capacity, while the pyrimidinone core may contribute to planar stacking interactions with biological targets.

Properties

IUPAC Name

11-(1,2,4-triazol-4-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N8O/c19-9-7-3-11-10-12-4-15-18(10)8(7)1-2-17(9)16-5-13-14-6-16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUPDNDIZVDYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, scale-up processes are designed to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests several pharmacological applications:

Anticancer Activity

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of pyrido[3,4-e]triazolo[1,5-a]pyrimidines have been studied for their ability to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

  • Case Study : A study reported that modifications in the triazole ring could enhance the compound's ability to inhibit the MPS1 kinase, a critical regulator of mitosis and a promising target in cancer therapy. The introduction of specific substituents improved the compound's stability and efficacy in cellular assays .

Antimicrobial Activity

The presence of the triazole ring is often associated with antimicrobial properties. Compounds similar to 7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have shown effectiveness against various bacterial strains.

  • Research Findings : Studies have demonstrated that triazole derivatives can disrupt microbial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival .

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that can yield various derivatives with enhanced biological properties.

Synthetic RouteDescriptionYield
Route ACondensation of pyridine derivatives with hydrazine and subsequent cyclization70%
Route BAlkylation followed by cyclization to form triazole rings65%

Mechanism of Action

The mechanism of action of 7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

Key analogs differ in substituents at positions 2, 5, and 7, which critically influence physicochemical and pharmacological properties.

Compound Name Substituents Molecular Weight Key Structural Features Reference
Target Compound 7-(4H-1,2,4-triazol-4-yl) 308.25 (analogous nitro derivative) Triazole-pyrido-triazolo-pyrimidinone core
7-Cyclohexyl-2-(3-pyridinyl) derivative 7-Cyclohexyl, 2-(3-pyridinyl) Not reported Bulky cyclohexyl group enhances lipophilicity
7-Amino-2-isopropyl derivative 7-Amino, 2-isopropyl 244.258 Amino group improves solubility; isopropyl may sterically hinder binding
Compound 33 () 2-Amino-6-(3-chlorobenzyl) Not reported Chlorobenzyl group introduces halogen-mediated interactions
Y021-7251 () 7-(4-nitrophenyl) 308.25 Nitro group increases electron-withdrawing effects
Thieno-fused analog () Thieno[2,3-b]pyridinone fused Not reported Thiophene ring alters electron distribution

Pharmacological and Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., 7-Amino-2-isopropyl) exhibit higher aqueous solubility due to protonatable groups, whereas cyclohexyl or nitro substituents () reduce solubility .
  • Binding Affinity : The triazole group in the target compound may mimic adenine in ATP-binding pockets, akin to kinase inhibitors. Chlorobenzyl (Compound 33) and trifluoromethyl () groups enhance hydrophobic interactions .
  • Metabolic Stability : Fluorinated or methylated analogs (e.g., 2-methyl in ) show improved stability against oxidative metabolism .

Key Research Findings

  • Antimicrobial Activity : Schiff base derivatives (e.g., compound 4 in ) demonstrate moderate antifungal activity, comparable to hymexazol .
  • Kinase Inhibition : Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines () exhibit isomer-dependent activity, suggesting conformational sensitivity in target binding .
  • Anti-Ulcer Potential: Selenium nanoparticle-encapsulated triazolopyrimidinones () show enhanced bioavailability and gastroprotective effects .

Biological Activity

The compound 7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS Number: 932178-59-1) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C11H8N8OC_{11}H_{8}N_{8}O with a molecular weight of 268.23 g/mol. The structure features multiple triazole and pyrimidine rings that contribute to its biological activity.

PropertyValue
Molecular FormulaC11H8N8OC_{11}H_{8}N_{8}O
Molecular Weight268.23 g/mol
CAS Number932178-59-1

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, derivatives similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values in the micromolar range against A549 lung cancer cells and other tumor types .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against a spectrum of pathogens. Triazole-based compounds have been noted for their effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. One study indicated that triazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against several bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is pivotal in drug design. Compounds with specific substitutions on the triazole ring have shown enhanced biological activities. For example:

  • Hydroxyl groups at certain positions have been linked to increased binding affinity to target proteins.
  • Methyl substitutions have been shown to improve metabolic stability while maintaining therapeutic efficacy .

Case Studies

Several case studies illustrate the biological potential of triazole-containing compounds:

  • Cytotoxicity Against Cancer Cells : A study involving various synthesized triazole derivatives demonstrated selective cytotoxicity against A549 lung cancer cells with IC50 values ranging from 5.8 to 6.0 µM .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of related compounds against clinical isolates of E. coli and Klebsiella pneumoniae, showing significant antibacterial effects with MIC values below 10 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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